molecular formula C14H6ClF2N3Na2O7S2 B12703133 Disodium 3-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-8-hydroxynaphthalene-1,5-disulphonate CAS No. 84145-63-1

Disodium 3-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-8-hydroxynaphthalene-1,5-disulphonate

Cat. No.: B12703133
CAS No.: 84145-63-1
M. Wt: 511.8 g/mol
InChI Key: YXOLLIPXYBOHPC-UHFFFAOYSA-L
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Description

Disodium 3-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-8-hydroxynaphthalene-1,5-disulphonate is a synthetic organic compound known for its unique chemical structure and properties. It is primarily used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 3-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-8-hydroxynaphthalene-1,5-disulphonate involves multiple steps, starting with the preparation of the pyrimidine derivative. The key steps include:

    Chlorination and Fluorination: The pyrimidine ring is chlorinated and fluorinated to introduce the chloro and difluoro groups.

    Amination: The chlorinated and fluorinated pyrimidine is then reacted with an amine to form the amino derivative.

    Coupling Reaction: The amino derivative is coupled with 8-hydroxynaphthalene-1,5-disulphonic acid under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions in batch reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

Disodium 3-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-8-hydroxynaphthalene-1,5-disulphonate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives and quinone compounds, which have distinct chemical and physical properties.

Scientific Research Applications

Disodium 3-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-8-hydroxynaphthalene-1,5-disulphonate is widely used in scientific research, including:

    Chemistry: As a reagent in organic synthesis and analytical chemistry.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms, including:

    Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.

    Protein Interactions: It interacts with proteins, affecting their structure and function.

    Signal Transduction Pathways: It can modulate cellular signaling pathways, leading to changes in cellular behavior.

Comparison with Similar Compounds

Disodium 3-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-8-hydroxynaphthalene-1,5-disulphonate is unique due to its specific combination of functional groups. Similar compounds include:

  • Disodium 3-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-5-hydroxybenzenesulphonate
  • Disodium 3-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-4-hydroxybenzenesulphonate

These compounds share similar structural features but differ in their reactivity and applications.

Properties

CAS No.

84145-63-1

Molecular Formula

C14H6ClF2N3Na2O7S2

Molecular Weight

511.8 g/mol

IUPAC Name

disodium;3-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]-8-hydroxynaphthalene-1,5-disulfonate

InChI

InChI=1S/C14H8ClF2N3O7S2.2Na/c15-11-12(16)19-14(17)20-13(11)18-5-3-6-8(28(22,23)24)2-1-7(21)10(6)9(4-5)29(25,26)27;;/h1-4,21H,(H,18,19,20)(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2

InChI Key

YXOLLIPXYBOHPC-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C2C=C(C=C(C2=C1O)S(=O)(=O)[O-])NC3=C(C(=NC(=N3)F)F)Cl)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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